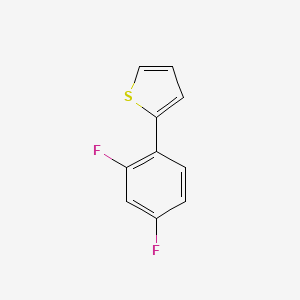

2-(2,4-Difluorophenyl)thiophene

Beschreibung

BenchChem offers high-quality 2-(2,4-Difluorophenyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Difluorophenyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,4-difluorophenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2S/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPNTFJHLFAMSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593349 | |

| Record name | 2-(2,4-Difluorophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209592-66-5 | |

| Record name | 2-(2,4-Difluorophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2,4-Difluorophenyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Difluorophenyl)thiophene is a key structural motif found in numerous pharmacologically active compounds and advanced materials. Its synthesis is a critical step in the development of new chemical entities. This guide provides a comprehensive overview of the primary synthetic pathways to this important building block, offering a detailed examination of the underlying mechanisms, step-by-step experimental protocols, and a comparative analysis of the most common methods.

Strategic Approaches to the Synthesis of 2-(2,4-Difluorophenyl)thiophene

The construction of the biaryl linkage between the thiophene and difluorophenyl rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. The choice of a specific method often depends on factors such as substrate availability, functional group tolerance, desired yield, and scalability. This guide will focus on four principal pathways:

-

Suzuki-Miyaura Coupling: A versatile and widely used method employing boronic acids or their esters.

-

Stille Coupling: A robust reaction utilizing organotin reagents.

-

Negishi Coupling: A highly efficient method that employs organozinc reagents.

-

Direct C-H Arylation: An increasingly popular, atom-economical approach that avoids the pre-functionalization of the thiophene ring.

A comparative overview of these methods is presented below, highlighting their key features.

| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling | Direct C-H Arylation |

| Key Reagents | Boronic acids/esters | Organostannanes | Organozinc halides | Thiophene & Aryl halide |

| Typical Yields | Good to Excellent | Good to Excellent | High to Quantitative | Moderate to Good |

| Catalyst Loading | 0.5 - 5 mol% | 1 - 5 mol% | 1 - 5 mol% | 1 - 10 mol% |

| Reaction Temperature | Room temperature to 120°C | 80 - 120°C | Room temperature to 80°C | 100 - 150°C |

| Key Advantages | Commercially available reagents, good functional group tolerance | Air and moisture stable reagents | High reactivity and functional group tolerance | Atom economical, fewer synthetic steps |

| Key Disadvantages | Potential for protodeboronation | Toxicity of tin reagents and byproducts | Moisture-sensitive organozinc reagents | Can require harsh conditions, regioselectivity can be an issue |

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its operational simplicity and the wide availability of boronic acid building blocks.

A. Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (1-bromo-2,4-difluorobenzene).

-

Transmetalation: The organic group from the activated boronic acid (2-thienylboronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

B. Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar 2-arylthiophenes.[1]

Materials:

-

2-Thienylboronic acid

-

1-Bromo-2,4-difluorobenzene

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 2-thienylboronic acid (1.2 eq.), 1-bromo-2,4-difluorobenzene (1.0 eq.), Pd(dppf)Cl₂ (0.02 eq.), and sodium carbonate (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

II. Stille Coupling

The Stille coupling offers the advantage of using air- and moisture-stable organostannane reagents. However, the toxicity of tin compounds is a significant drawback.

A. Mechanistic Rationale

The mechanism of the Stille coupling is similar to the Suzuki-Miyaura coupling, involving an oxidative addition, transmetalation, and reductive elimination cycle.

B. Experimental Protocol

This protocol is based on general procedures for Stille couplings of thiophenes.[2]

Materials:

-

2-(Tributylstannyl)thiophene

-

1-Bromo-2,4-difluorobenzene

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous toluene or DMF

-

Saturated aqueous potassium fluoride (KF) solution

-

Diethyl ether

-

Celite®

Procedure:

-

In a Schlenk flask, dissolve 2-(tributylstannyl)thiophene (1.1 eq.) and 1-bromo-2,4-difluorobenzene (1.0 eq.) in anhydrous toluene or DMF.

-

Degas the solution by bubbling with an inert gas for 15-20 minutes.

-

Add Pd(PPh₃)₄ (0.03 eq.) to the reaction mixture.

-

Heat the reaction to 100-110°C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with diethyl ether.

-

To remove tin byproducts, add a saturated aqueous solution of potassium fluoride and stir vigorously for 1-2 hours.

-

Filter the resulting precipitate through a pad of Celite®, washing with diethyl ether.

-

Wash the combined organic filtrates with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

III. Negishi Coupling

The Negishi coupling is known for its high yields and excellent functional group tolerance, utilizing organozinc reagents which are more reactive than organoboranes and organostannanes.

A. Mechanistic Rationale

The Negishi coupling follows the same fundamental catalytic cycle as the Suzuki and Stille reactions.

B. Experimental Protocol

This protocol is an adaptation from procedures for the synthesis of similar biaryl compounds.[3][4]

Materials:

-

2-Bromothiophene

-

n-Butyllithium (n-BuLi)

-

Anhydrous zinc chloride (ZnCl₂)

-

1-Bromo-2,4-difluorobenzene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

Procedure:

-

Preparation of the Organozinc Reagent:

-

Dissolve 2-bromothiophene (1.0 eq.) in anhydrous THF under an inert atmosphere and cool to -78°C.

-

Slowly add n-BuLi (1.0 eq.) and stir for 30 minutes.

-

Add a solution of anhydrous ZnCl₂ (1.1 eq.) in THF and allow the mixture to warm to room temperature.

-

-

Cross-Coupling Reaction:

-

To the freshly prepared organozinc reagent, add 1-bromo-2,4-difluorobenzene (1.0 eq.) and PdCl₂(PPh₃)₂ (0.02 eq.).

-

Stir the reaction mixture at room temperature or gently heat to 50-60°C for 4-12 hours. Monitor by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract with diethyl ether (3 x).

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify by column chromatography.

-

IV. Direct C-H Arylation

Direct C-H arylation represents a more atom-economical approach by avoiding the synthesis of pre-functionalized organometallic reagents.

A. Mechanistic Considerations

The mechanism of direct C-H arylation is more complex and can proceed through various pathways, including a concerted metalation-deprotonation (CMD) mechanism.

B. Experimental Protocol

This protocol is based on general conditions for the direct arylation of thiophenes.[5][6][7]

Materials:

-

Thiophene

-

1-Bromo-2,4-difluorobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

-

Pivalic acid (PivOH)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylacetamide (DMA)

Procedure:

-

To a reaction vessel, add 1-bromo-2,4-difluorobenzene (1.0 eq.), Pd(OAc)₂ (0.05 eq.), PCy₃·HBF₄ (0.10 eq.), PivOH (0.30 eq.), and K₂CO₃ (2.0 eq.).

-

Evacuate and backfill the vessel with an inert gas.

-

Add thiophene (1.5-2.0 eq.) and DMA.

-

Heat the reaction mixture to 120-140°C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by column chromatography.

V. Purification and Characterization

A. Purification

The crude 2-(2,4-difluorophenyl)thiophene can be purified by either recrystallization or column chromatography.

-

Recrystallization: Petroleum ether or a mixture of ethanol and water can be effective solvents for recrystallization.[8]

-

Column Chromatography: Silica gel column chromatography using a non-polar eluent such as hexanes or petroleum ether is a common method for purification.

B. Characterization Data

The following are expected spectroscopic data for 2-(2,4-difluorophenyl)thiophene.

-

¹H NMR: The spectrum will show characteristic signals for the thiophene and difluorophenyl protons. The thiophene protons will appear as multiplets in the aromatic region, and the difluorophenyl protons will also be in the aromatic region, showing coupling to each other and to the fluorine atoms.

-

¹³C NMR: The spectrum will display the expected number of signals for the ten carbon atoms in the molecule, with the carbons attached to fluorine showing characteristic splitting patterns.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₆F₂S).

-

FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C=C stretching vibrations, and C-F stretching vibrations.[9][10][11]

Conclusion

The synthesis of 2-(2,4-difluorophenyl)thiophene can be successfully achieved through several palladium-catalyzed cross-coupling methodologies. The Suzuki-Miyaura and Negishi couplings are often preferred for their high yields and good functional group tolerance. The Stille coupling provides a viable alternative, though the toxicity of the tin reagents is a concern. Direct C-H arylation is an attractive, more sustainable option, although it may require more rigorous optimization of reaction conditions to achieve high selectivity and yields. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and available resources.

References

- CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents.

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. Available at: [Link]

-

This journal is © The Royal Society of Chemistry 2017 - Supporting Information. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. Available at: [Link]

-

FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. - ResearchGate. Available at: [Link]

-

(PDF) Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - ResearchGate. Available at: [Link]

-

Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Direct Arylation of Thiophenes in Continuous Flow - CORE. Available at: [Link]

-

Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives | Request PDF - ResearchGate. Available at: [Link]

-

Visible-Light-Promoted Direct Synthesis of α-Arylthioacetyloximes from Alkenes and Thiophenols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Direct Arylation of Thiophenes in Continuous Flow - ResearchGate. Available at: [Link]

-

Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac - Moodle@Units. Available at: [Link]

-

The Negishi Cross-Coupling Reaction - Denmark Group. Available at: [Link]

-

The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines - MDPI. Available at: [Link]

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF - ResearchGate. Available at: [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. Available at: [Link]

-

Thiophene synthesis - Organic Chemistry Portal. Available at: [Link]

-

Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide - Prime Scholars. Available at: [Link]

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. Available at: [Link]

-

Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - NIH. Available at: [Link]

-

EPA/NIH Mass Spectral Data Base - GovInfo. Available at: [Link]

-

1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Direct Arylation as a Synthetic Tool for the Synthesis of Thiophene-Based Organic Electronic Materials | Request PDF - ResearchGate. Available at: [Link]

-

Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. Available at: [Link]

-

5-Methyl-2,2'-Bipyridine - Organic Syntheses Procedure. Available at: [Link]

-

Stille reaction - Wikipedia. Available at: [Link]

-

Charge-exchange mass spectra of thiophene, pyrrole and furan - RSC Publishing. Available at: [Link]

-

Synthesis and characterization of Thiophene fused arylbenzo[9][12]thieno[2,3- d]thiazole derivatives - Journal of Xi'an Shiyou University, Natural Science Edition. Available at: [Link]

-

The Mechanisms of the Stille Reaction - University of Windsor. Available at: [Link]

-

FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. … - ResearchGate. Available at: [Link]

-

Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Available at: [Link]

-

Org. Synth. 2011, 88, 197. Available at: [Link]

-

The (a) 1 H-NMR spectrum at 4 position of the thiophene ring and the... - ResearchGate. Available at: [Link]

-

Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

-

1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of. Available at: [Link]

-

(Z)-1-PHENYLSULPHONYL-2,4-DI(4-BROMOPHENYL)THIO-2-BUTENE - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. moodle2.units.it [moodle2.units.it]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. xisdxjxsu.asia [xisdxjxsu.asia]

- 11. researchgate.net [researchgate.net]

- 12. scholarship.claremont.edu [scholarship.claremont.edu]

Reactivity of the thiophene ring in 2-(2,4-Difluorophenyl)thiophene

An In-Depth Technical Guide to the Reactivity of the Thiophene Ring in 2-(2,4-Difluorophenyl)thiophene

Abstract

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity.[1][2] When substituted, its chemical behavior is profoundly altered, providing a rich landscape for synthetic exploration. This guide provides an in-depth analysis of the reactivity of 2-(2,4-Difluorophenyl)thiophene, a key building block in modern drug development. We will dissect the electronic influence of the 2,4-difluorophenyl substituent and explore its directing effects in electrophilic aromatic substitution, metalation, and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important heterocyclic scaffold.

The Electronic Landscape: Understanding the Substituent's Influence

The reactivity of any aromatic system is dictated by its electron density. Thiophene is classified as an electron-rich aromatic heterocycle, a consequence of the sulfur atom's lone pair participating in the π-electron system.[3][4] This makes it significantly more reactive than benzene in many reactions, particularly electrophilic aromatic substitution (EAS).[1][3]

The introduction of a 2-(2,4-difluorophenyl) group at the C2 position fundamentally perturbs this electronic environment. The two fluorine atoms on the phenyl ring are highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). This effect is transmitted through the phenyl ring to the thiophene nucleus, leading to a general deactivation of the thiophene ring towards electrophilic attack compared to its unsubstituted parent.

Figure 1: Electronic influence of the 2,4-difluorophenyl group. The strong inductive withdrawal deactivates the thiophene ring, reducing electron density at the C3, C4, and C5 positions.

Electrophilic Aromatic Substitution (EAS): A Regioselective Landscape

While the thiophene ring in 2-(2,4-Difluorophenyl)thiophene is deactivated, it remains amenable to electrophilic substitution, provided that appropriate conditions are employed. The key consideration is regioselectivity—predicting where the incoming electrophile will attack.

In 2-substituted thiophenes, electrophilic attack predominantly occurs at the C5 position. This preference is due to the superior ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex) when the attack is at an α-position (C2 or C5).[5] With the C2 position occupied, C5 becomes the primary site of reaction. Thiophenes bearing electron-withdrawing groups at C2 can sometimes yield a mixture of C4 and C5 substituted products, but C5 is typically favored.[6]

Halogenation

Halogenation is a fundamental transformation for introducing a versatile synthetic handle. Direct bromination of 2-(2,4-Difluorophenyl)thiophene is expected to proceed with high regioselectivity at the C5 position.

Protocol: Regioselective Bromination at C5

-

Setup: To a solution of 2-(2,4-Difluorophenyl)thiophene (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid, cool the reaction vessel to 0 °C in an ice bath.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The use of NBS is preferable to liquid bromine as it is easier to handle and often provides higher selectivity with fewer byproducts.

-

Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Workup: Quench the reaction by pouring the mixture into water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with saturated sodium thiosulfate solution (to remove any residual bromine), followed by brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 5-bromo-2-(2,4-difluorophenyl)thiophene.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl (-CHO) group onto an aromatic ring. It employs a relatively mild electrophile, the Vilsmeier reagent, which is formed from DMF and phosphorus oxychloride (POCl₃).[7][8] This makes it particularly suitable for moderately deactivated systems.

Protocol: Vilsmeier-Haack Formylation at C5

-

Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, cool DMF (10 eq, serving as both reagent and solvent) to 0 °C. Add POCl₃ (1.5 eq) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to pre-form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻.[9][10]

-

Substrate Addition: Add 2-(2,4-Difluorophenyl)thiophene (1.0 eq) to the prepared reagent, either neat or as a solution in a small amount of DMF.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Hydrolysis: Cool the mixture to 0 °C and carefully quench by slowly adding it to a stirred mixture of ice and a saturated solution of sodium acetate or sodium hydroxide until the pH is neutral or slightly basic. This step hydrolyzes the intermediate iminium salt to the aldehyde.[8]

-

Workup and Purification: Stir the mixture for 1 hour at room temperature. Extract the product with ethyl acetate. Wash the organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude aldehyde by column chromatography or recrystallization to obtain 2-(2,4-difluorophenyl)thiophene-5-carbaldehyde.

Metalation: Leveraging Acidity for C-H Functionalization

The protons on the thiophene ring are significantly more acidic than those on a benzene ring. This acidity is further enhanced by the inductive effect of the 2-(2,4-difluorophenyl) substituent. The proton at the C5 position is the most acidic due to its proximity to the sulfur atom and the activating effect of the substituent. This allows for regioselective deprotonation using a strong base like n-butyllithium (n-BuLi), forming a potent thienyllithium nucleophile.

Protocol: Regioselective Lithiation and Carboxylation

-

Setup: Dissolve 2-(2,4-Difluorophenyl)thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under a nitrogen or argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Add n-BuLi (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. A color change is often observed, indicating the formation of the organolithium species. Stir the solution at -78 °C for 1 hour.

-

Electrophilic Quench: Bubble dry carbon dioxide (CO₂) gas through the solution for 30 minutes, or pour the reaction mixture over a large excess of crushed dry ice. This step forms the lithium carboxylate salt.

-

Workup: Allow the mixture to warm to room temperature. Add water and acidify with 1 M HCl to a pH of ~2. This protonates the carboxylate to form the carboxylic acid.

-

Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The resulting 2-(2,4-difluorophenyl)thiophene-5-carboxylic acid can be purified by recrystallization.

Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

The true power of 2-(2,4-difluorophenyl)thiophene in drug discovery is realized when it is used in cross-coupling reactions to build more complex molecular architectures. The Suzuki-Miyaura coupling, which forms C-C bonds between an organoboron species and an organohalide, is a workhorse in this field.[11][12] To participate, our thiophene must first be functionalized as either the halide component (e.g., 5-bromo-2-(2,4-difluorophenyl)thiophene) or the boronic acid/ester component.

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a key method for functionalizing the thiophene scaffold.

Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 5-bromo-2-(2,4-difluorophenyl)thiophene with a generic arylboronic acid.

-

Setup: To a microwave vial or Schlenk flask, add 5-bromo-2-(2,4-difluorophenyl)thiophene (1.0 eq), the arylboronic acid or its pinacol ester (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst and ligand. A common and effective system is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.01-0.05 eq). This catalyst is often preferred for its robustness and efficiency with heteroaromatic substrates.[13][14]

-

Solvent: Add a solvent mixture, typically a combination of an organic solvent and water, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-18 hours. For microwave-assisted synthesis, temperatures may be higher and reaction times significantly shorter (e.g., 120 °C for 30 minutes).[15] Monitor for completion by LC-MS.

-

Workup: Cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product via silica gel chromatography to afford the desired biaryl compound.

Summary of Reactivity

The reactivity of the thiophene ring in 2-(2,4-Difluorophenyl)thiophene is a predictable interplay of the inherent properties of the heterocycle and the strong deactivating nature of its substituent.

| Reaction Type | Preferred Position | Key Reagents | Mechanistic Rationale |

| Electrophilic Aromatic Substitution | C5 | NBS, POCl₃/DMF | Deactivation by -I effect; C5 position is sterically accessible and leads to the most stable cationic intermediate. |

| Metalation (Deprotonation) | C5 | n-BuLi, LDA | The C5 proton is the most acidic due to proximity to sulfur and the -I effect of the substituent. |

| Palladium Cross-Coupling | C5 (after functionalization) | Pd(dppf)Cl₂, K₂CO₃ | Requires prior conversion to a halide or boronic acid, typically at the reactive C5 position. |

Conclusion

2-(2,4-Difluorophenyl)thiophene is a nuanced substrate whose reactivity is dominated by the powerful electron-withdrawing nature of the difluorophenyl group. This deactivating influence tempers the inherent reactivity of the thiophene ring but, crucially, imparts a high degree of regioselectivity. Electrophilic attack and metalation are strongly directed to the C5 position. This predictable reactivity allows for the precise and controlled introduction of further functionality, particularly through halogenation or lithiation followed by cross-coupling reactions. A thorough understanding of these principles is essential for synthetic chemists aiming to efficiently incorporate this valuable scaffold into complex molecules for pharmaceutical and materials science applications.

References

-

Shafiee, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. [Link]

-

Livingstone, R. (1979). THIOPHENE AND ITS DERIVATIVES. In Comprehensive Organic Chemistry (Vol. 4, pp. 603-652). Pergamon. [Link]

-

Dear Chemistry. (2023). Thiophene #!Electrophilic substitution reactions. YouTube. [Link]

-

ChemWhat. (n.d.). 2-Phenylthiophene. ChemWhat Database. [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. organic-chemistry.org. [Link]

-

The Organic Chemistry Tutor. (2021). Electrophilic Substitution in Pyrrole & Thiophene. YouTube. [Link]

-

Taylor, R. (2008). Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. [Link]

-

Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. [Link]

-

DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Phenylthiophene. PubChem Compound Database. [Link]

-

Reddit user MrNoYield. (2018). Synthesis of 2-(4-methoxyphenyl)thiophene from thiophen-2-ylboronic. r/OrganicChemistry. [Link]

-

Al-Masoudi, N. A., et al. (2014). Palladium Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones. Journal of Heterocyclic Chemistry. [Link]

-

Bouhedjar, K., et al. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Chemistry Proceedings. [Link]

-

Kumar, S., et al. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Pharmaceutical Negative Results. [Link]

-

Mondal, S., et al. (2023). Regioselective Ortho Halogenation of N-Aryl Amides and Ureas via Oxidative Halodeboronation. ChemRxiv. [Link]

-

Perjesi, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

-

ResearchGate. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts. ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2019). regioselectivity of radical halogenation of alkanes. YouTube. [Link]

-

Wikipedia. (n.d.). Thiophene. Wikipedia. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

Reddit user phaselinear27. (2020). Regioselectivity In Relationship To Halogenation. r/OrganicChemistry. [Link]

-

Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]

-

Unspecified Author. (n.d.). Reactions of five-membered rings. E-Book, source unspecified. [Link]

-

Osbourn, J. (2015). Regioselectivity of Radical Halogenation. YouTube. [Link]

-

The Chemistry Chap. (2022). CROSS-COUPLING reactions - everything YOU need to know! YouTube. [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

-

MDPI. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. MDPI. [Link]

-

Royal Society of Chemistry. (2022). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. [Link]

-

Unspecified Author. (n.d.). Thiophene. SlideShare presentation, source unspecified. [Link]

-

NROChemistry. (2021). Vilsmeier-Haack Reaction. YouTube. [Link]

-

ResearchGate. (2018). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. organic-chemistry.org. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journalwjarr.com [journalwjarr.com]

- 3. download.e-bookshelf.de [download.e-bookshelf.de]

- 4. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 5. youtube.com [youtube.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. sciforum.net [sciforum.net]

- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-(4-Fluorophenyl)-thiophene synthesis - chemicalbook [chemicalbook.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Purification of 2-(2,4-Difluorophenyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Purity

2-(2,4-Difluorophenyl)thiophene is a crucial building block in medicinal chemistry. The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities, even in trace amounts, can lead to unwanted side reactions, reduced yield, and potential toxicity in the final drug product. This application note details robust methods for purifying 2-(2,4-Difluorophenyl)thiophene to a high degree of purity, suitable for demanding applications in drug development.

The primary synthetic route to 2-(2,4-Difluorophenyl)thiophene is often the Suzuki-Miyaura cross-coupling reaction. While efficient, this method can introduce several impurities that must be removed.

Potential Impurities from Synthesis:

-

Unreacted Starting Materials: 2-Bromothiophene and (2,4-difluorophenyl)boronic acid.

-

Homocoupling Byproducts: 2,2'-bithiophene and 2,2',4,4'-tetrafluorobiphenyl.

-

Catalyst Residues: Palladium and phosphine ligands.

-

Inorganic Salts: From the basic reaction conditions.

The purification strategies outlined below are designed to effectively remove these and other potential contaminants.

Purification Strategies: A Multi-faceted Approach

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A combination of techniques often yields the best results.

Initial Work-up: The First Line of Defense

Following the synthesis, a standard aqueous work-up is the initial step to remove the bulk of inorganic salts and water-soluble impurities.

Protocol:

-

Quench the reaction mixture with water or a mild aqueous acid (e.g., saturated ammonium chloride solution).

-

Extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane.[1][2]

-

Combine the organic layers and wash with brine to remove residual water.

-

Dry the organic phase over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[3]

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Recrystallization: Exploiting Solubility Differences

Recrystallization is a powerful and scalable technique for purifying solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.

Causality of Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Impurities, on the other hand, should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble (allowing for removal by hot filtration).

For arylthiophenes, non-polar to moderately polar solvents are often effective. Based on protocols for similar compounds, suitable solvent systems for 2-(2,4-Difluorophenyl)thiophene include:

-

Petroleum Ether or Hexanes: These non-polar solvents are effective at dissolving the compound when hot and promoting crystallization upon cooling. A patent for the purification of 2-(4-fluorophenyl)thiophene suggests heating petroleum ether to 60°C to dissolve the crude product.[1]

-

Ethanol/Water or Methanol: A mixed solvent system can be fine-tuned to achieve optimal solubility characteristics. For instance, the crude product can be dissolved in a minimal amount of hot ethanol, followed by the gradual addition of water until turbidity is observed. Upon cooling, pure crystals should form. Methanol has also been used for the recrystallization of 2-(4-fluorophenyl)thiophene.[4]

Detailed Recrystallization Protocol (Single Solvent - Petroleum Ether):

-

Place the crude 2-(2,4-Difluorophenyl)thiophene in an Erlenmeyer flask.

-

Add a minimal amount of petroleum ether and heat the mixture to the boiling point of the solvent with stirring.

-

Continue adding small portions of hot petroleum ether until the solid is completely dissolved.

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature. To maximize yield, the flask can be subsequently placed in an ice bath or refrigerator.

-

Collect the resulting crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold petroleum ether to remove any adhering mother liquor.

-

Dry the purified crystals under vacuum.

Flash Column Chromatography: For High-Purity Separation

Flash column chromatography is a highly effective method for separating compounds with different polarities and is particularly useful for removing closely related impurities.[5]

Principle of Separation: The crude mixture is loaded onto a column of silica gel and eluted with a solvent system (the mobile phase). Compounds travel down the column at different rates based on their affinity for the stationary phase (silica gel) and their solubility in the mobile phase. Less polar compounds typically elute faster.

Solvent System Selection: The choice of eluent is critical for achieving good separation. Thin-layer chromatography (TLC) is used to determine the optimal solvent system. For 2-(2,4-Difluorophenyl)thiophene, which is a relatively non-polar compound, a non-polar eluent is appropriate.

-

Recommended Eluent: Petroleum ether or a mixture of petroleum ether and a slightly more polar solvent like dichloromethane or ethyl acetate. A common starting point for TLC analysis would be 100% petroleum ether or a 9:1 mixture of petroleum ether:ethyl acetate.

Detailed Flash Column Chromatography Protocol:

-

Prepare the Column: Pack a glass column with silica gel in the chosen eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

-

Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(2,4-Difluorophenyl)thiophene.

Purity Assessment: Analytical Methods

Rigorous analytical testing is essential to confirm the purity of the final product.

| Analytical Technique | Purpose | Typical Parameters |

| HPLC | Quantify purity and detect non-volatile impurities. | Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.[6] Detection: UV at a suitable wavelength (e.g., 254 nm). |

| GC-MS | Detect volatile impurities and confirm molecular weight. | Column: Capillary column (e.g., DB-5). Carrier Gas: Helium. Detection: Flame Ionization Detector (FID) for quantification and Mass Spectrometry (MS) for identification.[7] |

| ¹H NMR | Confirm chemical structure and identify proton-containing impurities. | Solvent: CDCl₃ or DMSO-d₆. Expected signals in the aromatic region for both the thiophene and difluorophenyl rings. |

| ¹³C NMR | Confirm carbon framework of the molecule. | Solvent: CDCl₃ or DMSO-d₆. |

| ¹⁹F NMR | Confirm the presence and chemical environment of fluorine atoms. | Solvent: CDCl₃ or DMSO-d₆. Two distinct signals are expected for the two different fluorine atoms. |

Safety Precautions

It is crucial to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.[8][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Thiophene and its derivatives are generally flammable and may be harmful if swallowed or inhaled.[10]

Always consult the Safety Data Sheet (SDS) for 2-(2,4-Difluorophenyl)thiophene and all other chemicals used in the procedure.

Conclusion

The purification of 2-(2,4-Difluorophenyl)thiophene to a high degree of purity is achievable through a systematic approach involving an initial aqueous work-up, followed by either recrystallization for bulk purification or flash column chromatography for achieving the highest purity levels. The choice of method will depend on the specific requirements of the research or development program. Rigorous analytical characterization is essential to confirm the purity and structural integrity of the final product, ensuring its suitability for use in the synthesis of pharmaceutical compounds.

References

- CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene - Google Patents.

-

Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Asian Journal of Chemistry. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Company Website. Available at: [Link]

- CN104292209A - Novel method for preparing 2-(4-fluorophenyl) thiophene (compound V) - Google Patents.

-

Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews. Available at: [Link]

-

Impurities formed during the Suzuki−Miyaura coupling. ResearchGate. Available at: [Link]

-

GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Available at: [Link]

-

MSDS of 2-(4-Fluorophenyl)-thiophene - Capot Chemical. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. Available at: [Link]

-

Thiophene-fused polyaromatics: synthesis, columnar liquid crystal, fluorescent and electrochemical properties. Supporting Information. Available at: [Link]

-

Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil - EPA. Available at: [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Acta Poloniae Pharmaceutica. Available at: [Link]

-

Analysis of Thiophene in Benzene by GC-FPD - Shimadzu. Available at: [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

-

Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. Available at: [Link]

-

Supporting Information for: C-F Activation of 2-(2,4-difluorophenyl)pyridine. Available at: [Link]

-

Supplemental materials for: The Development of a Facile Tandem Wolff/Cope Rearrangement for the Synthesis of Fused Carbocyclic S - Caltech Authors. Available at: [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]

-

HAZARD SUMMARY - NJ.gov. Available at: [Link]

Sources

- 1. CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. CN104292209A - Novel method for preparing 2-(4-fluorophenyl) thiophene (compound V) - Google Patents [patents.google.com]

- 5. orgsyn.org [orgsyn.org]

- 6. epa.gov [epa.gov]

- 7. shimadzu.com [shimadzu.com]

- 8. capotchem.com [capotchem.com]

- 9. fishersci.com [fishersci.com]

- 10. nj.gov [nj.gov]

The Versatile Precursor: Harnessing 2-(2,4-Difluorophenyl)thiophene for the Synthesis of Novel Heterocyclic Compounds

Introduction: Unlocking the Potential of a Fluorinated Thiophene Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the thiophene nucleus stands as a privileged scaffold, integral to a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance. The strategic introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacological properties, often enhancing metabolic stability, binding affinity, and bioavailability. This guide focuses on the synthetic utility of 2-(2,4-Difluorophenyl)thiophene , a versatile precursor that marries the desirable attributes of the thiophene ring with the advantageous effects of di-fluorophenyl substitution.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing in-depth application notes and robust protocols for the transformation of 2-(2,4-difluorophenyl)thiophene into a diverse array of novel heterocyclic compounds. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system, grounded in established chemical principles and supported by authoritative references.

Core Reactivity and Synthetic Strategy

The reactivity of the 2-(2,4-difluorophenyl)thiophene core is governed by the interplay between the electron-rich thiophene ring and the electron-withdrawing nature of the difluorophenyl substituent. The thiophene ring is inherently activated towards electrophilic aromatic substitution, with a preference for reaction at the C5 position due to the stability of the resulting cationic intermediate.[3] The 2,4-difluorophenyl group, while electron-withdrawing, does not completely deactivate the ring to these transformations, allowing for controlled functionalization. This predictable reactivity profile makes 2-(2,4-difluorophenyl)thiophene an ideal starting point for the construction of more complex heterocyclic systems.

Our strategic approach to leveraging this precursor involves a two-pronged methodology:

-

Functionalization of the Thiophene Core: Initial electrophilic substitution reactions to introduce key functional groups at the C5 position.

-

Annulation and Cyclization Strategies: Utilizing these functionalized intermediates to build new heterocyclic rings onto the thiophene scaffold.

Caption: A generalized workflow for the synthesis of novel heterocycles.

PART 1: Functionalization of the 2-(2,4-Difluorophenyl)thiophene Core

The introduction of functional groups onto the thiophene ring is the first critical step in elaborating the precursor into more complex structures. The Vilsmeier-Haack and Friedel-Crafts reactions are powerful and reliable methods for introducing formyl and acyl groups, respectively, at the electron-rich C5 position.

Vilsmeier-Haack Formylation: Synthesis of 2-(2,4-Difluorophenyl)-5-formylthiophene

The Vilsmeier-Haack reaction provides a mild and efficient method for the formylation of electron-rich aromatic compounds.[4][5] The electrophile, the Vilsmeier reagent, is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).[6]

Caption: The Vilsmeier-Haack formylation pathway.

Protocol 1: Synthesis of 2-(2,4-Difluorophenyl)-5-formylthiophene

Materials:

-

2-(2,4-Difluorophenyl)thiophene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated sodium acetate solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

To a stirred solution of 2-(2,4-difluorophenyl)thiophene (1.0 eq) in anhydrous 1,2-dichloroethane (5 mL per 1 g of thiophene) under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (3.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (2.0 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux (approximately 85 °C) for 2-3 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ice and saturated sodium acetate solution.

-

Stir vigorously for 30 minutes until the hydrolysis is complete.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford 2-(2,4-difluorophenyl)-5-formylthiophene as a solid.

Expected Characterization Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 9.90 (s, 1H, -CHO), 7.80-7.75 (m, 2H, Ar-H), 7.45-7.40 (m, 1H, Ar-H), 7.00-6.90 (m, 2H, Ar-H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 182.5, 163.0 (dd, J = 252, 12 Hz), 160.5 (dd, J = 252, 12 Hz), 148.0, 145.0, 137.0, 132.0 (dd, J = 10, 4 Hz), 125.0, 112.0 (dd, J = 21, 4 Hz), 104.5 (t, J = 26 Hz).

-

IR (KBr, cm⁻¹): 1665 (C=O stretching).

Friedel-Crafts Acylation: Synthesis of 2-Acetyl-5-(2,4-difluorophenyl)thiophene

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[7][8] For thiophenes, milder Lewis acids like tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂) are often preferred over aluminum chloride (AlCl₃) to prevent polymerization and side reactions.[9]

Protocol 2: Synthesis of 2-Acetyl-5-(2,4-difluorophenyl)thiophene

Materials:

-

2-(2,4-Difluorophenyl)thiophene

-

Acetic anhydride

-

Tin(IV) chloride (SnCl₄)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane and Ethyl Acetate for recrystallization or chromatography

Procedure:

-

Dissolve 2-(2,4-difluorophenyl)thiophene (1.0 eq) and acetic anhydride (1.2 eq) in anhydrous dichloromethane (10 mL per 1 g of thiophene) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add tin(IV) chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Carefully quench the reaction by slowly adding it to a mixture of crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a hexane/ethyl acetate mixture or by silica gel column chromatography to yield 2-acetyl-5-(2,4-difluorophenyl)thiophene.

Expected Characterization Data:

-

¹H NMR (CDCl₃, 500 MHz): δ 7.70-7.65 (m, 2H, Ar-H), 7.50-7.45 (m, 1H, Ar-H), 7.00-6.90 (m, 2H, Ar-H), 2.55 (s, 3H, -COCH₃).

-

¹³C NMR (CDCl₃, 125 MHz): δ 190.5, 162.8 (dd, J = 251, 12 Hz), 160.7 (dd, J = 251, 12 Hz), 145.2, 143.8, 134.5, 131.5 (dd, J = 10, 4 Hz), 124.2, 111.8 (dd, J = 21, 4 Hz), 104.2 (t, J = 26 Hz), 26.8.[2]

PART 2: Annulation and Cyclization to Novel Heterocycles

The functionalized intermediates, 2-(2,4-difluorophenyl)-5-formylthiophene and 2-acetyl-5-(2,4-difluorophenyl)thiophene, are now primed for a variety of cyclization reactions to generate fused heterocyclic systems.

Synthesis of Thieno[2,3-d]pyrimidines: A Gateway to Kinase Inhibitors

Thieno[2,3-d]pyrimidines are a prominent class of heterocyclic compounds with a wide range of biological activities, including potent anticancer and kinase inhibitory properties.[10][11] A common and effective route to this scaffold involves the Gewald reaction to first construct a 2-aminothiophene, followed by cyclization with a one-carbon synthon.[12][13]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2-Acetylthiophene(88-15-3) 13C NMR spectrum [chemicalbook.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. 傅-克酰基化反应 [sigmaaldrich.com]

- 9. Thiophene(110-02-1) 13C NMR [m.chemicalbook.com]

- 10. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iglobaljournal.com [iglobaljournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Sci-Hub. Synthesis of 2‐amino‐4,5‐dihydro‐3‐methanesulfonylfurans (and ‐thiophenes) / Journal of Heterocyclic Chemistry, 2005 [sci-hub.st]

Troubleshooting & Optimization

Column chromatography conditions for purifying 2-(2,4-Difluorophenyl)thiophene

Welcome to the technical support guide for the purification of 2-(2,4-Difluorophenyl)thiophene. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating this key chemical intermediate. Drawing from established chromatographic principles and field-proven experience, this guide provides in-depth, practical solutions in a direct question-and-answer format to streamline your purification workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions arising during the column chromatography of 2-(2,4-Difluorophenyl)thiophene, from initial method development to troubleshooting poor separation.

Part 1: Method Development & Optimization

Q1: What is the recommended stationary phase for purifying 2-(2,4-Difluorophenyl)thiophene and why?

A: For most applications, standard silica gel (60 Å pore size, 230–400 mesh particle size) is the most effective and economical choice. Its polarity is well-suited for separating moderately polar aromatic compounds like 2-(2,4-Difluorophenyl)thiophene from common reaction impurities, such as non-polar starting materials or more polar by-products.

However, the unique electronic nature of your target molecule opens the door to specialized stationary phases if standard silica proves insufficient:

-

Fluorinated Stationary Phases (e.g., Pentafluorophenyl - PFP): These phases are an excellent alternative when standard silica fails to resolve closely related impurities.[1] The electron-rich fluorinated phenyl ring of the stationary phase can engage in unique interactions (π-π, dipole-dipole, charge transfer) with the difluorophenyl and thiophene rings of your analyte.[2][3] This alternative selectivity can dramatically improve the separation of halogenated aromatic compounds.[3]

-

Alumina: If you suspect your compound is degrading on the acidic surface of silica gel, neutral or basic alumina is a viable alternative. This is less common for this specific molecule but is a standard troubleshooting step for acid-sensitive compounds.[4]

Q2: How do I determine the optimal mobile phase (eluent) for my separation?

A: The optimal mobile phase is almost always determined by preliminary analysis using Thin-Layer Chromatography (TLC) .[5] TLC is a rapid, low-cost method to scout different solvent systems and predict the behavior of your compound on a silica gel column.

The goal is to find a solvent system where the target compound, 2-(2,4-Difluorophenyl)thiophene, has a Retention Factor (Rf) between 0.2 and 0.5 .[6]

-

An Rf > 0.5 indicates the compound will elute too quickly from the column, resulting in poor separation from non-polar impurities.

-

An Rf < 0.2 suggests the compound will be too strongly adsorbed, leading to long elution times and potential band broadening.

Start with a non-polar solvent like Hexane or Petroleum Ether and gradually add a more polar solvent such as Ethyl Acetate or Dichloromethane.

| Solvent System (Example Ratios) | Typical Impurities Eluted | Target Compound Behavior |

| 100% Hexane or Petroleum Ether | Very non-polar starting materials (e.g., unreacted thiophene), coupling by-products. | Should remain at the baseline (Rf ≈ 0). |

| 1-5% Ethyl Acetate in Hexane | This is often the "sweet spot." | Aim for an Rf value of ~0.3 for optimal separation. |

| 10-20% Ethyl Acetate in Hexane | More polar by-products. | Rf will likely be too high (>0.6), leading to co-elution. |

Q3: Should I use isocratic or gradient elution for this purification?

A: The choice depends on the complexity of your crude mixture, as determined by your initial TLC analysis.

-

Isocratic Elution: Use a single, constant mobile phase composition throughout the entire separation (e.g., 2% Ethyl Acetate in Hexane). This method is simple, reproducible, and ideal if your TLC shows good separation between the target compound and its impurities.[7]

-

Gradient Elution: Gradually increase the polarity of the mobile phase during the separation (e.g., starting at 1% Ethyl Acetate and increasing to 10%).[8] This technique is highly effective for complex mixtures containing compounds with a wide range of polarities. It allows non-polar impurities to elute first, followed by your product, and finally flushes off strongly retained, highly polar impurities, often resulting in sharper peaks and a faster overall run time.[9]

Part 2: Practical Execution

Q4: What is the best practice for loading my sample onto the column?

A: The goal is to apply the sample to the column in the narrowest possible band. For this, the dry loading method is superior, especially if your compound is not highly soluble in the non-polar mobile phase.

-

Wet Loading: The sample is dissolved in a minimal amount of the mobile phase and carefully pipetted onto the top of the column. This is quick but can cause issues if too much solvent is used or if the solvent is stronger than the mobile phase, leading to band broadening.[10]

-

Dry Loading (Recommended):

-

Dissolve your crude product in a volatile solvent (e.g., dichloromethane or acetone).

-

Add a small amount of silica gel (typically 1-2 times the weight of the crude product) to the solution.

-

Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

-

Carefully add this powder to the top of the packed column. This ensures the sample is introduced in a very concentrated band, leading to better separation.[7]

-

Q5: My compound is a white solid at room temperature. Does this affect the chromatography process?

A: Yes, its physical state is a key consideration. Since 2-(2,4-Difluorophenyl)thiophene is a solid, ensuring it remains fully dissolved during loading and elution is critical to avoid it precipitating on the column, which would clog it and ruin the separation. Using the dry loading method described above circumvents this issue entirely. If wet loading, ensure your sample is fully dissolved in the loading solvent before applying it to the column.

Troubleshooting Guide

Caption: Purification workflow for 2-(2,4-Difluorophenyl)thiophene.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Compound won't elute from the column. | 1. Mobile phase is too non-polar: The eluent lacks the strength to move the compound. 2. Compound decomposition: The acidic nature of silica gel may be degrading the analyte.[4] | 1. Increase solvent polarity: Gradually increase the percentage of the polar component (e.g., from 2% to 5% Ethyl Acetate). If necessary, switch to a stronger polar solvent.[4] 2. Test for stability: Spot your compound on a TLC plate, let it sit for an hour, then elute. If a new spot appears or the original diminishes, decomposition is likely. Consider switching to a neutral stationary phase like alumina.[4] |

| Poor separation; fractions are mixed. | 1. Column overloading: Too much sample was loaded for the column diameter. 2. Poor packing: Channels or cracks in the silica bed are causing uneven solvent flow. 3. Sample band was too wide: The sample was loaded in too large a volume of solvent or a solvent stronger than the mobile phase.[10] | 1. Reduce sample load: A general rule is a 1:30 to 1:100 ratio of crude sample weight to silica gel weight. 2. Repack the column: Ensure a homogenous slurry and gentle, even packing. 3. Use the dry loading technique: This is the most reliable way to ensure a narrow starting band.[11] |

| Compound is "streaking" or "tailing" on TLC and column. | 1. Sample is too concentrated: Overloaded spots on the TLC plate can streak. 2. Interactions with silica: Highly polar impurities or the compound itself might be interacting too strongly with acidic silanol groups. | 1. Dilute the sample: Prepare a more dilute solution for TLC analysis.[12] 2. Modify the mobile phase: Add a small amount (0.1-1%) of a modifier like triethylamine (if your compound is basic) or acetic acid (if acidic) to the eluent. This can saturate the active sites on the silica gel and improve peak shape. |

| Cannot find the compound after elution. | 1. Compound is colorless and fractions are too dilute: The concentration in any single fraction may be below the detection limit of your visualization method (e.g., UV lamp).[4] 2. Compound eluted in the solvent front: The mobile phase was far too polar, and the compound eluted immediately with non-polar impurities.[4] | 1. Combine and concentrate: Systematically combine and concentrate fractions that you suspect contain the product and re-analyze by TLC. 2. Check the first fraction: Always check the very first fraction collected. If the product is there, you must restart with a significantly less polar mobile phase. |

Detailed Protocols

Protocol 1: TLC Analysis for Mobile Phase Selection

-

Preparation: Cut a silica gel TLC plate to approximately 2.5 x 6.5 cm.[5] Using a pencil, gently draw a starting line about 1 cm from the bottom.

-

Spotting: Dissolve a small amount of your crude reaction mixture in a volatile solvent. Using a capillary tube, carefully and briefly touch the tip to the starting line to create a small, concentrated spot (no more than 2 mm in diameter).[12]

-

Development: Place a small amount (~0.5 cm depth) of your chosen mobile phase (e.g., 2% Ethyl Acetate in Hexane) into a developing chamber (a beaker covered with a watch glass will suffice). Place the TLC plate into the chamber, ensuring the solvent level is below your starting line. Cover the chamber.[13]

-

Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.

-

Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle any visible spots. Calculate the Rf value (distance traveled by spot / distance traveled by solvent front).

-

Optimization: Adjust the mobile phase polarity until the Rf of your target compound is in the 0.2-0.5 range.

Protocol 2: Column Packing and Elution

-

Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[7]

-

Packing (Slurry Method): In a beaker, mix your calculated amount of silica gel with the initial, non-polar mobile phase to create a free-flowing slurry. Pour the slurry into the column. Use gentle air pressure or tapping to pack the silica into a stable, uniform bed.[11]

-

Equilibration: Run 2-3 column volumes of the mobile phase through the packed bed to ensure it is fully settled and equilibrated. The top of the silica must never run dry.

-

Sample Loading: Add your sample using the dry loading method described in Q4. Add a thin protective layer of sand on top of your sample.

-

Elution: Carefully add the mobile phase. Apply gentle air pressure to begin elution, collecting fractions in test tubes or vials.

-

Monitoring: Systematically check the collected fractions by TLC to identify which ones contain your pure product.

-

Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield your purified 2-(2,4-Difluorophenyl)thiophene.[7]

References

- Shimadzu. (n.d.). Analysis of Thiophene in Benzene by GC-FPD.

- Phenomenex. (2025).

- Waters Corporation. (n.d.).

- CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene.

- University of Rochester, Department of Chemistry. (n.d.).

- CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.

- Agilent. (2003). Analysis of Trace (mg/kg)

- Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.

- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.

- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.

- BUCHI. (n.d.).

- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.

- The Royal Society of Chemistry. (n.d.).

- Agilent. (2018).

- Organic Syntheses Procedure. (n.d.).

- Sigma-Aldrich. (n.d.).

- Santasania, C. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.

- Request PDF. (n.d.).

- ResearchGate. (n.d.). Optimization of liquid chromatographic separation of pharmaceuticals within green analytical chemistry framework.

- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.

- University of Colorado Boulder. (n.d.). Thin layer chromatography (tlc) is an analytical technique for determining the composition of a mixture.

- HALO Columns. (2023).

- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters.

- ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?.

- Waters Corporation. (n.d.).

- ChemistryViews. (2012).

- HALO Columns. (n.d.).

- Chemistry Hall. (n.d.).

- Beilstein Journals. (n.d.).

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Chromatography [chem.rochester.edu]

- 5. web.uvic.ca [web.uvic.ca]

- 6. researchgate.net [researchgate.net]

- 7. orgsyn.org [orgsyn.org]

- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 9. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]

- 10. halocolumns.com [halocolumns.com]

- 11. chemistryviews.org [chemistryviews.org]

- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Validation & Comparative

Comparative Analysis of Suzuki vs. Kumada Coupling for the Synthesis of 2-(2,4-Difluorophenyl)thiophene

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl and heteroaryl compounds is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and materials science. 2-(2,4-Difluorophenyl)thiophene is a key structural motif found in various pharmacologically active molecules and functional organic materials. The fluorine substituents can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The thiophene ring itself is a versatile heterocycle with a wide range of biological activities. Consequently, the efficient and selective synthesis of this scaffold is of significant interest.

Among the myriad of cross-coupling reactions available, the Suzuki-Miyaura and Kumada-Corriu couplings are two of the most powerful and widely utilized methods for the formation of carbon-carbon bonds. This guide provides an in-depth comparative analysis of these two methods for the synthesis of 2-(2,4-Difluorophenyl)thiophene, offering practical insights, experimental protocols, and supporting data to aid researchers in selecting the optimal synthetic route for their specific needs.

Mechanistic Overview: A Tale of Two Couplings

Understanding the underlying mechanisms of both the Suzuki and Kumada couplings is crucial for troubleshooting and optimizing reaction conditions. Both reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura Coupling: A Palladium-Catalyzed Workhorse

The Suzuki coupling typically employs a palladium catalyst to couple an organoboron reagent (e.g., a boronic acid or ester) with an organohalide. A key feature of the Suzuki reaction is the requirement of a base to activate the organoboron species, facilitating the transmetalation step.

The catalytic cycle can be visualized as follows:

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling.

The Kumada-Corriu Coupling: Leveraging Grignard Reagents

The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes a highly reactive organomagnesium reagent (Grignard reagent) as the nucleophilic partner. This reaction can be catalyzed by either nickel or palladium complexes. The high nucleophilicity of the Grignard reagent often leads to very fast reaction rates but also limits the functional group tolerance of the reaction.

The catalytic cycle for the Kumada coupling is similar to the Suzuki coupling but does not require an external base for transmetalation:

Caption: Generalized catalytic cycle of the Kumada-Corriu coupling.

Head-to-Head Comparison for the Synthesis of 2-(2,4-Difluorophenyl)thiophene

The choice between Suzuki and Kumada coupling for the synthesis of 2-(2,4-Difluorophenyl)thiophene depends on several factors, including the availability of starting materials, desired reaction conditions, functional group compatibility, and cost. Below is a comparative summary based on literature precedents for similar transformations.

| Feature | Suzuki Coupling | Kumada Coupling |

| Typical Yield | Good to excellent (often >80%) | Good to excellent (can exceed 90%) |

| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Nickel-based (e.g., Ni(dppe)Cl₂) or Palladium-based |

| Nucleophile | Organoboron (boronic acid or ester) | Organomagnesium (Grignard reagent) |

| Electrophile | Organohalide (Br, I, Cl, OTf) | Organohalide (Br, I, Cl) |

| Reaction Conditions | Mild to moderate temperatures (RT to 100 °C) | Low to moderate temperatures (-60 °C to RT) |

| Functional Group Tolerance | High; tolerates a wide range of functional groups | Low; incompatible with acidic protons and many carbonyls |

| Key Reagents | Boronic acid, base (e.g., K₂CO₃, K₃PO₄) | Grignard reagent |

| Side Reactions | Protodeboronation of the boronic acid | Homocoupling of the Grignard reagent, formation of bithiophene impurities |

| Cost Considerations | Palladium catalysts can be expensive. Boronic acids are generally more expensive than the corresponding halides for Grignard formation. | Nickel catalysts are generally cheaper than palladium catalysts. Grignard reagents are prepared from relatively inexpensive organohalides. |

| Green Chemistry Aspects | Boronic acids are generally non-toxic. Can often be run in greener solvents, including water. | Grignard reagents are highly reactive and moisture-sensitive, requiring anhydrous solvents. |

Experimental Protocols